4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine
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Overview
Description
4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine is an organic compound featuring a thiazole ring substituted with an amine group and a benzyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with benzyl bromide in the presence of a base like potassium carbonate.
Coupling with the Thiazole Ring: The final step involves coupling the benzyloxyphenyl moiety with the thiazole ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets is of significant interest in medicinal chemistry .
Medicine
In medicinal research, derivatives of this compound are being explored for their anticancer properties. Studies have shown that certain analogs can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural versatility allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer cells, it may inhibit kinase enzymes, disrupting cell signaling pathways and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-[3-(Methoxy)phenyl]-1,3-thiazol-2-amine: Similar structure but with a methoxy group instead of a benzyloxy group.
4-[3-(Phenyl)phenyl]-1,3-thiazol-2-amine: Lacks the oxygen atom in the benzyloxy group.
Uniqueness
4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with biological targets, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(3-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c17-16-18-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,17,18) |
InChI Key |
FNQBSONNFPOMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
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